Ripasudil, as hydrochloride hydrate (K-115), is a specifc Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension. It was first approved for treatment in Japan in September 2014. This medication is available in the form of a 0.4% eye drop solution under the brand name Glanatec. Ripasudil is a well tolerated medication that is used when other drugs have been proven to be non-effective or cannot be administered.
RIPASUDIL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
Ripasudil
CAS No.: 223645-67-8
Cat. No.: VC0003941
Molecular Formula: C15H18FN3O2S
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223645-67-8 |
|---|---|
| Molecular Formula | C15H18FN3O2S |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline |
| Standard InChI | InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1 |
| Standard InChI Key | QSKQVZWVLOIIEV-NSHDSACASA-N |
| Isomeric SMILES | C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
| Canonical SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
Introduction
Chemical and Pharmacological Foundations of Ripasudil
Structural Characteristics and Molecular Properties
Ripasudil (C₁₅H₁₈FN₃O₂S) is a fluorinated isoquinoline derivative with a molecular weight of 323.39 g/mol . Its structure features a 1,4-diazepane ring substituted with a methyl group at the C2’ position and a sulfonamide moiety, which enhances selectivity for ROCK isoforms . The hydrochloride dihydrate form (C₁₅H₂₃ClFN₃O₄S) is used in ophthalmic solutions, yielding a molar mass of 395.9 g/mol .
Table 1: Key Chemical Properties of Ripasudil
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈FN₃O₂S | |
| Molar Mass | 323.39 g/mol | |
| Protein Binding | 55.4–59.8% | |
| Renal Clearance | 7.112 L/h | |
| Plasma Half-Life | 0.455 hours |
Mechanism of Action: ROCK Inhibition and Aqueous Humor Dynamics
Ripasudil selectively inhibits ROCK1 and ROCK2, enzymes regulating actin cytoskeleton organization and cell contractility in the trabecular meshwork . By blocking Rho/ROCK signaling, it reduces actin stress fiber formation in trabecular meshwork cells, thereby increasing conventional outflow facility through Schlemm’s canal . This mechanism complements prostaglandin analogues (which enhance uveoscleral outflow) and beta-blockers (which reduce aqueous production), enabling synergistic IOP reduction .
Preclinical studies highlight Ripasudil’s 50-fold greater potency than fasudil, its predecessor, attributable to fluorine substitution at the C4 position of the isoquinoline ring . In vivo models show a dose-dependent IOP reduction of 20–30% within 2 hours post-administration, sustained for up to 6 hours .
Clinical Efficacy Across Glaucoma Subtypes
Uveitic and Steroid-Induced Glaucoma
A multicenter cohort study (n=332) demonstrated Ripasudil’s pronounced efficacy in uveitic glaucoma (UG) and steroid-induced glaucoma (SG), with mean IOP reductions of −7.8 ± 8.4 mmHg (−26.3%) and −8.2 ± 7.9 mmHg (−27.1%) at 6 months, respectively . In contrast, exfoliation glaucoma (EG) showed a more modest reduction of −5.1 ± 7.2 mmHg (−18.9%), likely due to lower baseline IOP . Notably, 67% of UG patients exhibited reduced anterior chamber cell scores, suggesting anti-inflammatory effects .
Table 2: Comparative IOP Reduction in Glaucoma Subtypes
| Subtype | Baseline IOP (mmHg) | 6-Month IOP (mmHg) | Reduction (%) | Source |
|---|---|---|---|---|
| Uveitic Glaucoma | 29.6 ± 4.2 | 21.8 ± 3.5 | −26.3 | |
| Steroid-Induced | 30.1 ± 3.8 | 21.9 ± 3.1 | −27.1 | |
| Exfoliation Glaucoma | 26.9 ± 3.5 | 21.8 ± 3.2 | −18.9 |
Long-Term Outcomes and Medication Burden
A 2-year prospective study of 15 patients with inflammatory ocular hypertension reported sustained IOP reduction from 26.4 ± 2.9 mmHg to 13.7 ± 3.3 mmHg (−48.1%) at 3 months, maintained at 14.2 ± 2.8 mmHg by 24 months . Concurrently, the mean medication score (a composite measure of adjunctive therapies) decreased from 3.8 ± 1.2 to 2.1 ± 1.0 (−44.7%), reducing reliance on beta-blockers and carbonic anhydrase inhibitors .
| Adverse Event | Incidence (%) | Severity | Source |
|---|---|---|---|
| Conjunctival Hyperemia | 58 | Mild/Moderate | |
| Blepharitis | 12 | Mild | |
| Corneal Microcysts | 9 | Asymptomatic |
Contraindications and Drug Interactions
Predictive Biomarkers and Personalized Therapy
Ripasudil Responsiveness as a Surgical Predictor
A retrospective analysis of 54 eyes undergoing selective laser trabeculoplasty (SLT) found that Ripasudil responders (≥15% IOP reduction) had a 78% cumulative SLT success rate at 12 months versus 42% in non-responders . Baseline IOP >25 mmHg correlated strongly with Ripasudil efficacy (OR: 4.2, 95% CI: 1.8–9.7), suggesting its utility in stratifying high-risk patients .
Genetic Polymorphisms and Pharmacogenomics
Emerging evidence implicates ROCK1 rs288979 and ABCB1 rs1045642 polymorphisms in variable drug response. Carriers of the ROCK1 GG genotype exhibit 23% greater IOP reduction compared to CC variants (p=0.03), while ABCB1 TT homozygotes show accelerated drug clearance (p=0.01) . These findings underscore the potential for genotype-guided dosing.
Future Directions and Unmet Needs
Novel Formulations and Delivery Systems
Phase II trials are evaluating sustained-release implants providing 90-day Ripasudil delivery, aiming to mitigate adherence issues associated with twice-daily dosing . Preliminary data show comparable IOP reduction (Δ−6.4 mmHg vs. Δ−6.1 mmHg for eye drops) with fewer instillation-related adverse events .
Expansion into Neuroprotective Applications
Preclinical models indicate Ripasudil’s neuroprotective effects via ROCK-mediated inhibition of retinal ganglion cell apoptosis . A pilot study in normal-tension glaucoma (n=45) demonstrated 18% improvement in visual field mean deviation after 6 months, warranting Phase III validation .
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